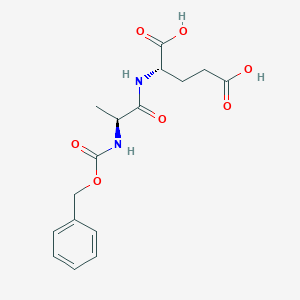

Z-Ala-Glu

概要

説明

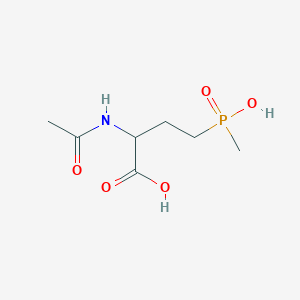

Z-Ala-Glu, also known as N-Cbz-L-alanyl-L-glutamic acid, is a dipeptide compound composed of the amino acids alanine and glutamic acid. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group of alanine. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins.

科学的研究の応用

Z-Ala-Glu has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

Biology: Employed in studies of enzyme-substrate interactions, particularly those involving proteases and peptidases.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.

Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).

作用機序

Target of Action

Z-Ala-Glu, also known as this compound-OH, is a short peptide that has been shown to have significant physiological effects . The primary targets of this compound are likely to be the peptidoglycan structures in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane and is vital for the bacterial cell cycle .

Mode of Action

It’s suggested that these peptides inhibit their targets by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . This interaction could potentially disrupt the normal function of the peptidoglycan structures, thereby inhibiting bacterial growth .

Biochemical Pathways

This compound may be involved in the biosynthesis of 5-aminolevulinic acid (ALA) . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

Such peptides get to the blood plasma and then to various tissues and organs . This suggests that this compound may have good bioavailability.

Result of Action

It’s suggested that short peptides like this compound can permeate through the cytoplasmic membrane into the nucleus and nucleolus of a cell, where they can bind to dna and regulate gene expression epigenetically .

生化学分析

Biochemical Properties

Z-Ala-Glu participates in biochemical reactions involving the decarboxylation of alanine and serine . The enzymes Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC) catalyze these reactions . The biochemical properties of this compound might offer reference for theanine industrial production .

Cellular Effects

For instance, glycine is critical in the osmoregulation of fishes and shellfishes and improves growth in many farmed animals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Glu typically involves the following steps:

Protection of Amino Groups: The amino group of alanine is protected using the benzyloxycarbonyl (Cbz) group.

Coupling Reaction: The protected alanine is then coupled with glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with a palladium catalyst or acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection and Coupling: Using automated peptide synthesizers and large reactors to handle bulk quantities of reagents.

Purification: Employing techniques such as crystallization, chromatography, and lyophilization to purify the final product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent amino acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the glutamic acid residue.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: Alanine and glutamic acid.

Oxidation: Oxidized derivatives of glutamic acid.

Reduction: Reduced derivatives of the compound.

類似化合物との比較

- Z-Gly-Glu

- Z-Ala-Ala

- Z-Glu-Glu

- Z-Phe-Glu (phenylalanine and glutamic acid)

- Z-Leu-Glu (leucine and glutamic acid)

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKBDALNFZTOV-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426330 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-36-5 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to this compound) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []

Q2: Can you provide an example of this compound's application in synthesizing longer peptides?

A2: One study successfully employed this compound in the synthesis of this compound-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of this compound-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize this compound as a substrate for creating longer peptide chains.

Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?

A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。